molecular formula C8H11IN2O B8317011 2-t-Butoxy-3-iodopyrazine

2-t-Butoxy-3-iodopyrazine

Cat. No.: B8317011
M. Wt: 278.09 g/mol
InChI Key: XQMLLCHVHMECCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-t-Butoxy-3-iodopyrazine is a halogenated pyrazine derivative featuring a tert-butoxy (–OC(CH₃)₃) group at the 2-position and an iodine atom at the 3-position of the pyrazine ring. Pyrazines are aromatic heterocycles with two nitrogen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and flavor chemistry. The tert-butoxy group is known for its steric bulk and electron-donating effects, while iodine introduces both steric and electronic modifications, enabling unique reactivity patterns such as halogen bonding or nucleophilic substitution .

Properties

Molecular Formula

C8H11IN2O

Molecular Weight

278.09 g/mol

IUPAC Name

2-iodo-3-[(2-methylpropan-2-yl)oxy]pyrazine

InChI

InChI=1S/C8H11IN2O/c1-8(2,3)12-7-6(9)10-4-5-11-7/h4-5H,1-3H3

InChI Key

XQMLLCHVHMECCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CN=C1I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Functional Group Variations

Key structural analogs include methoxy-, alkyl-, and halogen-substituted pyrazines. Below is a comparative analysis based on substituent effects:

Table 1: Key Properties of 2-t-Butoxy-3-iodopyrazine and Analogs
Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
This compound* C₇H₉N₂OI ~392 (estimated) t-Butoxy, Iodo Synthetic intermediate
2-Isobutyl-3-methoxypyrazine C₉H₁₄N₂O 166.22 Isobutyl, Methoxy Flavoring agent (e.g., wine, vegetables)
2-Methoxy-3-sec-butylpyrazine C₉H₁₄N₂O 166.22 sec-Butyl, Methoxy Food flavoring
2-Methoxy-3-isopropylpyrazine C₈H₁₂N₂O 152.20 Isopropyl, Methoxy Fragrance industry
2-Iodopyrazine C₄H₃IN₂ 194.99 Iodo Halogenation precursor

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The tert-butoxy group is strongly electron-donating, which could activate the pyrazine ring toward electrophilic substitution. However, the adjacent iodine atom, being electron-withdrawing, may counteract this effect, creating a unique electronic profile .
    • Methoxy-substituted analogs (e.g., 2-Isobutyl-3-methoxypyrazine) exhibit enhanced aromatic stability and are less reactive toward electrophiles compared to halogenated derivatives .
  • Steric Hindrance :

    • The tert-butoxy group’s bulkiness may hinder reactions at the 2-position, whereas smaller substituents like methoxy or isobutyl allow greater accessibility for chemical modifications .

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